![molecular formula C16H18N6O2 B2525861 (E)-N'-メトキシ-N-{7-[1-(3-メチルフェノキシ)エチル]-[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル}メタニミダミド CAS No. 477865-51-3](/img/structure/B2525861.png)

(E)-N'-メトキシ-N-{7-[1-(3-メチルフェノキシ)エチル]-[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル}メタニミダミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

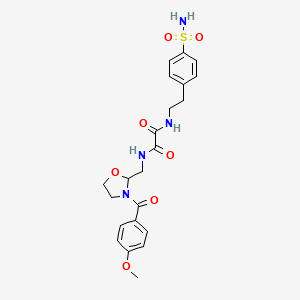

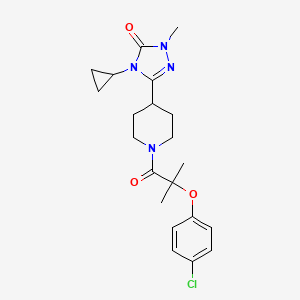

(E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide is a useful research compound. Its molecular formula is C16H18N6O2 and its molecular weight is 326.36. The purity is usually 95%.

BenchChem offers high-quality (E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

細胞毒性活性: 合成された化合物のほとんどは、癌細胞株に対して優れた細胞毒性を示しました。

酵素阻害: 最も強力な抗増殖性化合物 (14、13、および 15) は、CDK2/サイクリン A2 に対して有意な阻害活性を示し、IC50 値はそれぞれ 0.057 ± 0.003、0.081 ± 0.004、および 0.119 ± 0.007 μM でした (ソラフェニブは 0.184 ± 0.01 μM) .

二重活性: 化合物 14 は、癌細胞株と CDK2 の両方に二重の活性を示し、さらなる調査のための有望な候補となっています .

マイクロ波媒介合成

マイクロ波化学は、有機合成における迅速性と効率性で注目を集めています。 研究者らは、マイクロ波媒介で触媒なしの 1,2,4-トリアゾロ[1,5-a]ピリミジン誘導体の合成方法を検討しており、これには本研究の対象化合物が含まれます . このアプローチは、反応時間の短縮や再現性の向上など、従来の方法に比べて利点があります。

アザペンタレレン

注目すべきは、ピラゾール環のオルト位に置換されたアジド基を使用して、アザペンタレレンを形成したという報告があることです。アザペンタレレンは興味深い用途を持つ可能性があります .

作用機序

Target of Action

The primary target of (E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

(E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 by (E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide affects the cell cycle regulatory pathway . CDK2 is responsible for phosphorylating key components for cell proliferation . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, leading to cell cycle arrest .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The inhibition of CDK2 by (E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide results in significant alterations in cell cycle progression . It also induces apoptosis within HCT cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

生化学分析

Biochemical Properties

It is known that triazolopyrimidines, the family of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some triazolopyrimidines have been found to bind to the iron in the heme moiety of CYP-450, a key enzyme involved in drug metabolism .

Cellular Effects

The cellular effects of (E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide are also not well-documented. Related triazolopyrimidines have demonstrated various effects on cell function. For example, some compounds in this family have shown cytotoxic activities against certain human cancer cell lines .

Molecular Mechanism

It is known that nitrogen atoms of 1,2,4-triazole ring in some related compounds bind to the iron in the heme moiety of CYP-450 . This interaction could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that some triazolopyrimidines can interact with CYP-450, a key enzyme involved in drug metabolism .

特性

IUPAC Name |

N-methoxy-N'-[7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c1-11-5-4-6-13(9-11)24-12(2)14-7-8-17-16-20-15(21-22(14)16)18-10-19-23-3/h4-10,12H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQBPGSAEPIFNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)/N=C/NOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2525778.png)

![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2525788.png)

![3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2525789.png)

![2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2525795.png)

![N-(3-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2525796.png)

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2525799.png)

![[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B2525800.png)